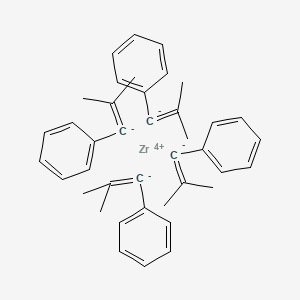
2-methylprop-1-enylbenzene;zirconium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylprop-1-enylbenzene;zirconium(4+) is a compound that combines an organic molecule, 2-methylprop-1-enylbenzene, with a zirconium ion in a +4 oxidation state
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylprop-1-enylbenzene;zirconium(4+) typically involves the reaction of 2-methylprop-1-enylbenzene with a zirconium precursor. One common method is the use of zirconium tetrachloride (ZrCl4) as the zirconium source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-methylprop-1-enylbenzene;zirconium(4+) may involve large-scale reactors and more efficient purification techniques. The use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, advanced separation methods, such as chromatography or crystallization, are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-methylprop-1-enylbenzene;zirconium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides or other zirconium-containing species.
Reduction: Reduction reactions can convert the zirconium ion to a lower oxidation state.
Substitution: The organic ligand can undergo substitution reactions, where other functional groups replace the 2-methylprop-1-enyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium dioxide (ZrO2), while substitution reactions can produce a variety of substituted benzene derivatives.
科学的研究の応用
2-methylprop-1-enylbenzene;zirconium(4+) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound’s potential as a bio-compatible material is being explored for medical applications, such as drug delivery systems.
Medicine: Research is ongoing to investigate its use in imaging and diagnostic tools.
Industry: It is utilized in the production of advanced materials, including metal-organic frameworks (MOFs) and other nanostructured materials.
作用機序
The mechanism by which 2-methylprop-1-enylbenzene;zirconium(4+) exerts its effects involves the interaction of the zirconium ion with various molecular targets. The zirconium ion can coordinate with different ligands, facilitating catalytic reactions. The organic ligand, 2-methylprop-1-enylbenzene, can also participate in chemical transformations, contributing to the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
2-methylprop-1-enylbenzene: This compound is similar but lacks the zirconium ion.
Zirconium tetrachloride (ZrCl4): A common zirconium precursor used in the synthesis of zirconium-containing compounds.
Zirconium dioxide (ZrO2): An oxidation product of zirconium compounds, widely used in ceramics and catalysis.
Uniqueness
2-methylprop-1-enylbenzene;zirconium(4+) is unique due to the combination of an organic ligand with a zirconium ion. This combination imparts distinct chemical properties, making it valuable for specific applications in catalysis and materials science.
特性
CAS番号 |
63422-30-0 |
|---|---|
分子式 |
C40H44Zr |
分子量 |
616.0 g/mol |
IUPAC名 |
2-methylprop-1-enylbenzene;zirconium(4+) |
InChI |
InChI=1S/4C10H11.Zr/c4*1-9(2)8-10-6-4-3-5-7-10;/h4*3-7H,1-2H3;/q4*-1;+4 |
InChIキー |
VTHUTFIVNRSJMO-UHFFFAOYSA-N |
正規SMILES |
CC(=[C-]C1=CC=CC=C1)C.CC(=[C-]C1=CC=CC=C1)C.CC(=[C-]C1=CC=CC=C1)C.CC(=[C-]C1=CC=CC=C1)C.[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
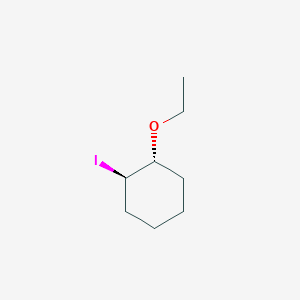

![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
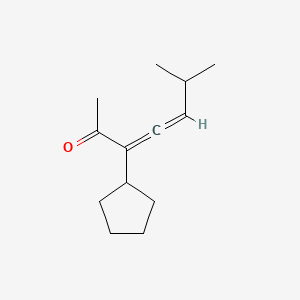
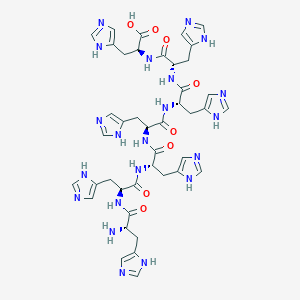
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
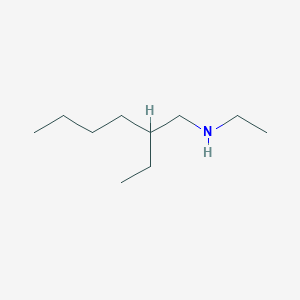
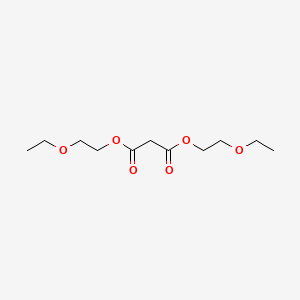
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)

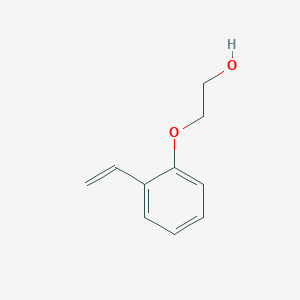
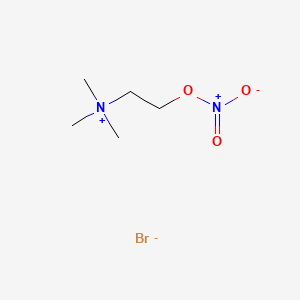
![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
